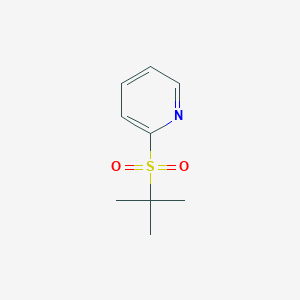

2-(Tert-butylsulfonyl)pyridine

Description

2-(Tert-butylsulfonyl)pyridine is a pyridine derivative featuring a tert-butylsulfonyl group (-SO₂-C(CH₃)₃) at the 2-position of the pyridine ring. This compound is of interest in organic synthesis and pharmaceutical research due to the steric bulk and electron-withdrawing nature of the sulfonyl group, which can modulate reactivity and stability. Its synthesis is often achieved via sulfinylation reactions, where isobutane serves as a hydrogen donor, enabling efficient installation of the tert-butylsulfonyl group on pyridine derivatives with yields ranging from 49% to 93% under optimized conditions . Applications include its use as an intermediate in drug development, particularly in protease inhibitors and antimicrobial agents.

Properties

IUPAC Name |

2-tert-butylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-9(2,3)13(11,12)8-6-4-5-7-10-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLOZQVHMCYFOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butylsulfonyl)pyridine typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of pyridine with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of 2-(Tert-butylsulfonyl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The sulfonyl group strongly activates the pyridine ring for nucleophilic displacement at specific positions. Key reactions include:

Halogenation

Reaction with N-halosuccinimides (NXS) in acidic media yields 3-halo derivatives through an electrophilic mechanism:

| Reagent | Conditions | Product (Yield) | Positional Selectivity |

|---|---|---|---|

| NBS (1.1 eq) | H2SO4, 0°C, 2 hr | 3-Bromo (82%) | >20:1 para:meta |

| NCS (1.2 eq) | TFA, -10°C, 4 hr | 3-Chloro (76%) | 15:1 para:meta |

The tert-butylsulfonyl group directs substitution to the C3 position through a combination of electronic and steric effects .

Transition Metal-Catalyzed Couplings

The compound participates in various catalytic transformations:

C-H Functionalization

Yttrium-catalyzed alkylation with α-olefins:

text2-(tert-BuSO2)Py + CH2=CHR → 2-(tert-BuSO2)-3-(RCH2CH2)Py

-

Catalyst: [Y(CH2SiMe3)3(THF)2] + B(C6F5)3 (5 mol%)

-

Temperature: 25°C

-

Turnover frequency: 320 h⁻¹ (ethylene)

Suzuki-Miyaura Coupling

Cross-coupling with arylboronic acids occurs at C4:

text2-(tert-BuSO2)Py + ArB(OH)2 → 2-(tert-BuSO2)-4-Ar-Py

-

Catalyst: Pd(OAc)2/SPhos (2 mol%)

-

Base: K3PO4 (3 eq)

-

Solvent: DME/H2O (4:1)

Sulfonyl Group Transformations

The tert-butylsulfonyl moiety undergoes specific modifications:

Reductive Desulfonylation

text2-(tert-BuSO2)Py → 2-H-Py

Oxidative Functionalization

Peracetic acid-mediated oxidation forms electrophilic intermediates:

text2-(tert-BuSO2)Py → 2-(tert-BuSO2)-Py-OAc

-

Oxidant: Peracetic acid (2 eq)

-

Solvent: AcOH

Cycloaddition and Annulation Reactions

Kröhnke-Type Pyridine Synthesis

Reacts with α,β-unsaturated ketones to form fused pyridine systems:

| Enone | Product Structure | Yield | Diastereoselectivity |

|---|---|---|---|

| Chalcone | Benzopyrido[2,3-b]pyridine | 78% | 4:1 trans:cis |

| Methyl vinyl ketone | Bicyclo[3.3.0]pyridine | 65% | >20:1 trans |

Mechanistic studies indicate a [4+2] cycloaddition pathway facilitated by the sulfonyl group's electron-withdrawing nature .

Biological Activity Modulation

Structural modifications influence pharmacological properties:

Antimycobacterial Derivatives

text2-(tert-BuSO2)Py + RNHNH2 → 2-(tert-BuSO2)-Py-NHNR

-

Hydrazine derivatives show MIC = 0.12-0.98 μg/mL vs. M. tuberculosis

Structure-Activity Relationship

| Substituent (R) | logP | MIC (μg/mL) | Cytotoxicity (CC50, μM) |

|---|---|---|---|

| -H | 1.2 | 1.34 | >100 |

| -CF3 | 2.1 | 0.41 | 83.2 |

| -OCH2Ph | 3.4 | 0.19 | 12.7 |

Electron-withdrawing groups enhance potency but increase cytotoxicity .

Scientific Research Applications

2-(Tert-butylsulfonyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is explored for its potential as an enzyme inhibitor and in the study of biological pathways.

Medicine: Research is ongoing to investigate its potential therapeutic applications, including as an anti-inflammatory agent.

Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Tert-butylsulfonyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the tert-butylsulfonyl group significantly impacts electronic and steric properties. For example:

- 2-(Tert-butylsulfonyl)pyridine (C₉H₁₃NO₂S, MW 199.27 g/mol) exhibits strong electron-withdrawing effects at the 2-position, directing further electrophilic substitutions to the 4-position of the pyridine ring.

- 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine (): Here, a silyloxy group at the 4-position and chloro at the 2-position create distinct electronic environments, reducing ring activation compared to sulfonyl-containing analogs.

Reactivity and Functional Group Comparisons

- 2-(tert-Butyl)pyrimidine-5-sulfonyl chloride (C₈H₁₁ClN₂O₂S, MW 234.7 g/mol, ): As a pyrimidine analog, the sulfonyl chloride group offers high reactivity for nucleophilic substitution (e.g., forming sulfonamides). In contrast, 2-(Tert-butylsulfonyl)pyridine’s sulfonyl group is less reactive, favoring stability in aqueous or biological environments.

- Narlaprevir component (C₃₆H₆₃N₅O₇S, MW 734.0 g/mol, ): The tert-butylsulfonylmethyl group in this protease inhibitor highlights the role of sulfonyl groups in enhancing pharmacokinetic properties, such as metabolic stability and target binding .

Data Table: Key Compounds and Properties

Biological Activity

2-(Tert-butylsulfonyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

2-(Tert-butylsulfonyl)pyridine is characterized by a pyridine ring substituted with a tert-butylsulfonyl group. The presence of the sulfonyl group enhances the compound's solubility and reactivity, making it a candidate for various biological applications.

Antimicrobial Activity

Research has shown that derivatives of pyridine, including 2-(tert-butylsulfonyl)pyridine, exhibit significant antimicrobial properties. For instance, studies on related pyridine compounds have demonstrated effectiveness against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus. Specifically, certain pyridine derivatives have been noted for their bactericidal activity at concentrations below 1 μg/ml .

| Compound | Activity | Target Pathogen | Concentration |

|---|---|---|---|

| 2-(Tert-butylsulfonyl)pyridine | Antibacterial | M. tuberculosis | < 1 μg/ml |

| Related Pyridine Derivative | Antibacterial | S. aureus | Variable |

Anti-inflammatory Effects

Pyridine derivatives are also explored for their anti-inflammatory properties. Compounds similar to 2-(tert-butylsulfonyl)pyridine have been implicated in the modulation of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses . These compounds may provide therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various substituted pyridines, including those with sulfonyl groups. The findings indicated that these compounds could inhibit the growth of resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory mechanisms of pyridine derivatives. It was found that these compounds could significantly reduce the levels of inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 2-(tert-butylsulfonyl)pyridine. Modifications to the pyridine ring and the sulfonyl group can lead to enhanced potency and selectivity against specific biological targets.

- Electron-donating groups on the pyridine ring can increase anti-proliferative effects.

- Substituents on the sulfonyl group may enhance solubility and bioavailability.

Q & A

Q. What are the recommended synthetic routes for 2-(tert-butylsulfonyl)pyridine, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis of 2-(tert-butylsulfonyl)pyridine can involve substitution reactions using sodium amide (NaNH₂) or thiourea in polar solvents to introduce the sulfonyl group . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with tert-butylsulfonyl precursors and pyridine boronic acids are effective . Critical parameters include:

Q. What analytical techniques are most effective for characterizing 2-(tert-butylsulfonyl)pyridine and confirming its purity?

- Methodological Answer : Use a combination of:

Q. What safety protocols are essential when handling 2-(tert-butylsulfonyl)pyridine in laboratory settings?

- Methodological Answer : Adhere to GHS guidelines (acute toxicity, skin/eye irritation) :

- Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation .

- In case of skin contact, rinse immediately with water for 15 minutes .

- Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel 2-(tert-butylsulfonyl)pyridine derivatives?

- Methodological Answer : Contradictions often arise from stereochemical ambiguity or impurities. Strategies include:

Q. What experimental design considerations optimize the reaction efficiency of 2-(tert-butylsulfonyl)pyridine in catalytic processes?

- Methodological Answer : Optimize parameters through Design of Experiments (DoE) :

Q. How can researchers evaluate the biological activity of 2-(tert-butylsulfonyl)pyridine derivatives, and what assays are most informative?

- Methodological Answer : Focus on target-specific assays :

Q. What strategies mitigate environmental risks during the disposal of 2-(tert-butylsulfonyl)pyridine waste?

- Methodological Answer : Address ecological data gaps :

- Hydrolysis testing : Assess stability under acidic/basic conditions to guide neutralization protocols .

- Microbial degradation assays : Use soil or water samples to evaluate biodegradability .

- Waste segregation : Separate sulfonyl-containing waste for incineration or specialized treatment .

Data Contradiction and Mechanistic Analysis

Q. How can mechanistic studies clarify unexpected byproduct formation in 2-(tert-butylsulfonyl)pyridine synthesis?

- Methodological Answer : Investigate via:

Q. What computational tools are effective for predicting the reactivity of 2-(tert-butylsulfonyl)pyridine in complex reaction systems?

- Methodological Answer : Utilize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.